molecular formula C22H22N4O4 B358056 isopropyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 497940-32-6

isopropyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B358056
CAS No.: 497940-32-6
M. Wt: 406.4g/mol
InChI Key: XRUMGBKHLVLCSG-UHFFFAOYSA-N
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Description

isopropyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of pyrroloquinoxaline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the pyrroloquinoxaline core, along with the dimethoxyphenyl and amino groups, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxyphenylhydrazine with an appropriate diketone to form the pyrroloquinoxaline core. This intermediate is then reacted with isopropyl chloroformate and an amino group donor under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

isopropyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

isopropyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of isopropyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
  • 3-(3,4-Dimethoxyphenyl)-1-propanol
  • 3,4-Dimethoxyphenylacetic acid

Uniqueness

isopropyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is unique due to its specific combination of functional groups and the pyrroloquinoxaline core. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

497940-32-6

Molecular Formula

C22H22N4O4

Molecular Weight

406.4g/mol

IUPAC Name

propan-2-yl 2-amino-1-(3,4-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C22H22N4O4/c1-12(2)30-22(27)18-19-21(25-15-8-6-5-7-14(15)24-19)26(20(18)23)13-9-10-16(28-3)17(11-13)29-4/h5-12H,23H2,1-4H3

InChI Key

XRUMGBKHLVLCSG-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=C(C=C4)OC)OC)N

Canonical SMILES

CC(C)OC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=C(C=C4)OC)OC)N

Origin of Product

United States

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